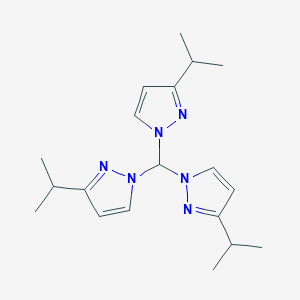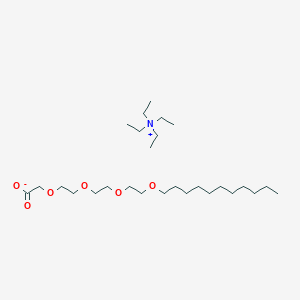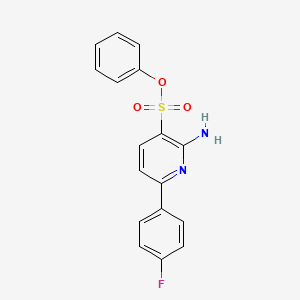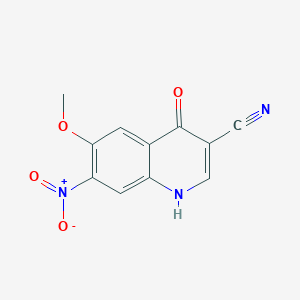
1H-Pyrazole, 1,1',1''-methylidynetris[3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by its unique structure, which includes three pyrazole rings connected through a central carbon atom, each substituted with an isopropyl group.
Métodos De Preparación
The synthesis of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- involves multiple steps. One common method is the cycloaddition reaction of hydrazines with 1,3-diketones, followed by further functionalization. The reaction typically occurs under mild conditions, often using solvents like ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. For instance, ruthenium-catalyzed hydrogen transfer reactions have been employed to synthesize pyrazole derivatives efficiently .
Análisis De Reacciones Químicas
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other functional groups using reagents like alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Pyrazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The pathways involved may include the inhibition of prostaglandin synthesis or the modulation of signal transduction pathways .
Comparación Con Compuestos Similares
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- can be compared with other similar compounds, such as:
- 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-dimethyl-]
- 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propiedades
Número CAS |
308847-51-0 |
|---|---|
Fórmula molecular |
C19H28N6 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[bis(3-propan-2-ylpyrazol-1-yl)methyl]-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C19H28N6/c1-13(2)16-7-10-23(20-16)19(24-11-8-17(21-24)14(3)4)25-12-9-18(22-25)15(5)6/h7-15,19H,1-6H3 |
Clave InChI |
UJEDZDVJYHKUAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C=C1)C(N2C=CC(=N2)C(C)C)N3C=CC(=N3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)


![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)

